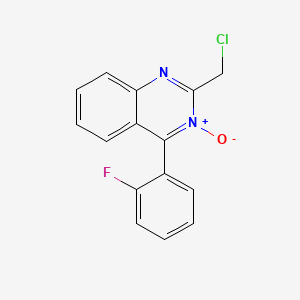
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloromethyl group and a fluorophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor, such as anthranilic acid, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazolines.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-4-phenylquinazoline: Lacks the fluorine atom, which may affect its biological activity.
4-(2-Fluorophenyl)quinazoline: Lacks the chloromethyl group, which may alter its reactivity and applications.
2-Methyl-4-(2-fluorophenyl)quinazoline: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
Uniqueness
2-(Chloromethyl)-4-(2-fluorophenyl)-3lambda(5)-quinazolin-3-ol is unique due to the presence of both the chloromethyl and fluorophenyl groups
Propiedades
Número CAS |
60656-73-7 |
|---|---|
Fórmula molecular |
C15H10ClFN2O |
Peso molecular |
288.70 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-(2-fluorophenyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-14-18-13-8-4-2-6-11(13)15(19(14)20)10-5-1-3-7-12(10)17/h1-8H,9H2 |
Clave InChI |
ZFIPMLRZYZSRQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=[N+](C(=N2)CCl)[O-])C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


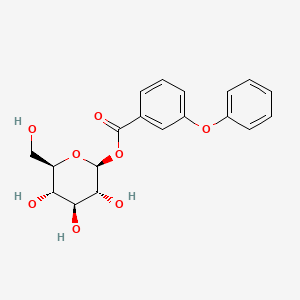

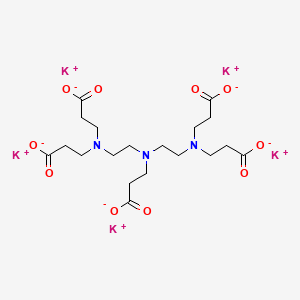
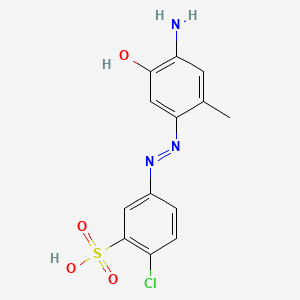



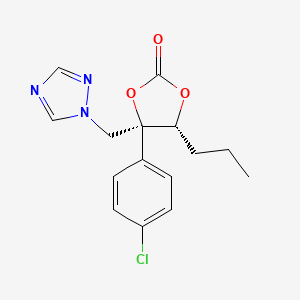
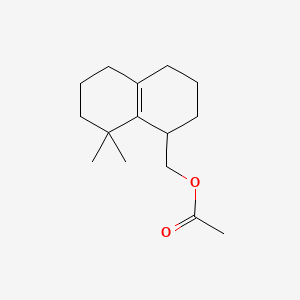



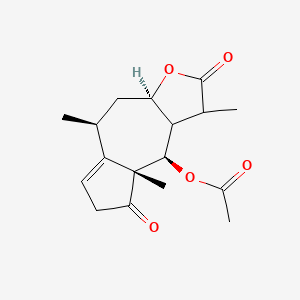
![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
